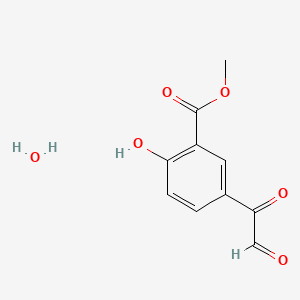

3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate

Description

BenchChem offers high-quality 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-hydroxy-5-oxaldehydoylbenzoate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5.H2O/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12;/h2-5,12H,1H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREKEUSJTBCXKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(=O)C=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656868 |

Source

|

| Record name | Methyl 2-hydroxy-5-(oxoacetyl)benzoate--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29754-58-3 |

Source

|

| Record name | Methyl 2-hydroxy-5-(oxoacetyl)benzoate--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Carbomethoxy-4-hydroxyphenylglyoxal Hydrate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate, a valuable building block in medicinal chemistry and drug development. The document details a robust synthetic protocol via the Riley oxidation of methyl 3-acetyl-4-hydroxybenzoate, including a thorough discussion of the reaction mechanism and experimental parameters. Furthermore, a complete characterization of the target molecule is presented, with an analysis of its expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to be a practical resource for researchers engaged in the synthesis of complex organic molecules and for professionals in the pharmaceutical industry.

Introduction: The Significance of Phenylglyoxal Derivatives

Phenylglyoxal derivatives are a class of organic compounds characterized by an aromatic ring substituted with a glyoxal moiety (-COCHO). The presence of two adjacent carbonyl groups imparts unique reactivity, making them versatile intermediates in the synthesis of a wide range of heterocyclic compounds and complex molecules. Their utility is particularly pronounced in the field of drug development, where they serve as precursors to novel therapeutic agents. The title compound, 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate, incorporates a salicylic acid methyl ester backbone, a common motif in pharmacologically active molecules, further enhancing its potential in medicinal chemistry.

This guide will provide a detailed, field-proven methodology for the preparation and purification of this important synthetic intermediate. The causality behind experimental choices will be explained to ensure not just procedural accuracy, but a deeper understanding of the underlying chemical principles.

Synthetic Strategy: The Riley Oxidation

The most direct and efficient route for the synthesis of 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate is through the oxidation of the corresponding acetophenone derivative, methyl 3-acetyl-4-hydroxybenzoate. The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent, is a well-established and reliable method for converting a methyl ketone adjacent to an aromatic ring into a 1,2-dicarbonyl compound, or glyoxal.[1][2]

Reaction Mechanism

The mechanism of the Riley oxidation of ketones is a well-studied process.[2][3][4] It is initiated by the enol form of the starting ketone attacking the electrophilic selenium atom of selenium dioxide. This is followed by a series of steps involving dehydration and subsequent hydration to form the final glyoxal product, which in the presence of water, exists as the hydrate.

Diagram 1: Proposed Synthesis Pathway

Caption: Synthetic route to the target compound.

Causality of Experimental Choices

-

Starting Material: Methyl 3-acetyl-4-hydroxybenzoate is chosen as the precursor because the acetyl group provides the necessary methyl ketone functionality for the Riley oxidation. The carbomethoxy and hydroxyl groups are already in the desired positions for the final product.

-

Oxidizing Agent: Selenium dioxide is the classic and most effective reagent for this transformation.[5][6] It selectively oxidizes the α-methyl group of the ketone to an aldehyde, yielding the glyoxal.

-

Solvent System: A mixture of dioxane and water is a common solvent system for Riley oxidations.[7][8] Dioxane is an excellent solvent for both the organic substrate and selenium dioxide, while the presence of water is crucial for the final hydrolysis step of the selenium-containing intermediate and to ensure the product is isolated as the stable hydrate.

-

Temperature: The reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate.[3]

-

Work-up and Purification: The work-up procedure is designed to remove the selenium by-products and any unreacted starting material. Filtration is used to remove the precipitated elemental selenium. Purification by column chromatography or recrystallization yields the pure product.

Experimental Protocol: Synthesis of 3-Carbomethoxy-4-hydroxyphenylglyoxal Hydrate

This protocol is a self-validating system, designed for reproducibility and high purity of the final product.

Materials and Equipment

| Material/Equipment |

| Methyl 3-acetyl-4-hydroxybenzoate |

| Selenium Dioxide (SeO₂) |

| 1,4-Dioxane (anhydrous) |

| Deionized Water |

| Round-bottom flask with reflux condenser |

| Heating mantle with magnetic stirrer |

| Filtration apparatus (Büchner funnel) |

| Rotary evaporator |

| Column chromatography setup (Silica gel) |

| Standard laboratory glassware |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 3-acetyl-4-hydroxybenzoate (1.0 eq).

-

Solvent and Reagent Addition: Add 1,4-dioxane to the flask to dissolve the starting material. To this solution, add selenium dioxide (1.1 eq) and a small amount of water (e.g., 5-10% of the dioxane volume).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The precipitated black selenium metal is removed by filtration through a pad of celite.

-

Solvent Removal: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the dioxane.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., water or ethanol/water).

-

Drying: The purified product is dried under vacuum to yield 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate as a solid.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow.

Characterization of 3-Carbomethoxy-4-hydroxyphenylglyoxal Hydrate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₆ |

| Molecular Weight | 226.18 g/mol [9] |

| Appearance | Expected to be a crystalline solid. |

| CAS Number | 29754-58-3[9] |

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (δ) in ppm relative to TMS are as follows:

-

-O CH₃**: A singlet around 3.9 ppm, corresponding to the three protons of the methyl ester.

-

Aromatic Protons : Three protons in the aromatic region (around 6.9-8.2 ppm). The splitting pattern will be characteristic of a 1,2,4-trisubstituted benzene ring.

-

-O H**: A broad singlet for the phenolic hydroxyl group, the chemical shift of which can vary depending on the solvent and concentration.

-

Glyoxal Hydrate Protons : The gem-diol protons of the hydrate form may appear as one or two signals, the chemical shifts of which can also be variable.

-

Aldehyde Proton (minor) : A small singlet above 9 ppm might be observed if there is an equilibrium with the non-hydrated glyoxal form.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework of the molecule. The expected chemical shifts are:

-

-O CH₃**: A signal around 52 ppm for the methyl ester carbon.

-

Aromatic Carbons : Several signals in the range of 115-160 ppm.

-

Ketone Carbonyl : A signal downfield, typically around 190-200 ppm.

-

Ester Carbonyl : A signal around 165-170 ppm.

-

Glyoxal Hydrate Carbon : A signal for the gem-diol carbon, typically in the 90-100 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

-

-OH stretch : A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl and the hydrate hydroxyl groups.[10][11]

-

C-H stretch (aromatic) : Signals just above 3000 cm⁻¹.

-

C=O stretch (ester) : A strong, sharp band around 1700-1730 cm⁻¹.[10]

-

C=O stretch (ketone) : A strong, sharp band around 1670-1690 cm⁻¹.[11]

-

C=C stretch (aromatic) : Bands in the 1450-1600 cm⁻¹ region.[11]

-

C-O stretch : Bands in the 1000-1300 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the hydrated form (C₁₀H₁₀O₆), the expected molecular ion peak [M]⁺ would be at m/z 226.18. The anhydrous form (C₁₀H₈O₅) would show a peak at m/z 208.17.[12] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) and the carbonyl groups.

Applications in Drug Development

The unique structural features of 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate make it a valuable starting material for the synthesis of various heterocyclic systems. The dual carbonyl functionality allows for condensation reactions with a variety of nucleophiles, such as amines and hydrazines, to form quinoxalines, pyrazines, and other nitrogen-containing heterocycles. These scaffolds are prevalent in many classes of therapeutic agents, including kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs. The presence of the salicylic acid moiety also opens avenues for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) and other related compounds.

Safety and Handling

Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All waste containing selenium should be disposed of according to institutional and local regulations. The final product should also be handled with care, and its toxicological properties should be assumed to be unknown until properly evaluated.

Conclusion

This technical guide has outlined a comprehensive and practical approach to the synthesis and characterization of 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate. By leveraging the well-established Riley oxidation, this valuable synthetic intermediate can be prepared in a reliable and efficient manner. The detailed characterization data provided herein will serve as a crucial reference for researchers to confirm the identity and purity of their synthesized material. The insights into the causality of the experimental design and the potential applications of the target molecule are intended to empower scientists in their pursuit of novel chemical entities for drug discovery and development.

References

-

Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. National Institutes of Health. [Link]

-

Riley oxidation. Grokipedia. [Link]

- Oxidation of organic compounds.

-

Riley Oxidation. NROChemistry. [Link]

-

USE OF REAGENTS For B.Sc. Part -3 (Hons) paper VII SELENIUM DIOXIDE PREPARATION. [Link]

-

Riley oxidation. Wikipedia. [Link]

-

Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide alone or with aqueous nitric acid. ResearchGate. [Link]

-

Selenium Dioxide-Mediated Oxidative Annulation of Sufonyl o-Hydroxyacetophenones with Acetophenones. One-pot Synthesis of Aurone Analogs. ResearchGate. [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. [Link]

-

phenylglyoxal. Organic Syntheses Procedure. [Link]

-

Riley Oxidation. YouTube. [Link]

-

FTIR spectra and their corresponding functional group. ResearchGate. [Link]

-

3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate. PubChem. [Link]

-

Allylic Oxidations in Natural Product Synthesis. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

METHYL 2-HYDROXY-5-(2-OXOACETYL)BENZOATE. Gsrs. [Link]

-

Methyl 2-hydroxy-5-methoxybenzoate. PubChem. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. NC State University Libraries. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Riley oxidation - Wikipedia [en.wikipedia.org]

- 3. Riley Oxidation | NROChemistry [nrochemistry.com]

- 4. youtube.com [youtube.com]

- 5. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]

- 6. sggscollegepatnacity.ac.in [sggscollegepatnacity.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate | C10H10O6 | CID 44118540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. GSRS [gsrs.ncats.nih.gov]

Physicochemical properties of 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate

An In-depth Technical Guide to 3-Carbomethoxy-4-hydroxyphenylglyoxal Hydrate: Properties, Synthesis, and Application as an Arginine-Selective Chemical Probe

Authored by a Senior Application Scientist

Foreword: The Pursuit of Precision in Proteomics

In the intricate landscape of drug discovery and chemical biology, the ability to selectively target and modify specific amino acid residues within a protein is paramount. Among the canonical amino acids, arginine, with its unique guanidinium group, plays a pivotal role in protein structure, function, and molecular recognition. The development of chemical probes that can react with arginine in a predictable and selective manner is therefore a significant endeavor, enabling researchers to elucidate protein function, identify binding partners, and develop novel covalent therapeutics.[1][2]

This guide provides a comprehensive technical overview of 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate, a specialized chemical probe designed for the selective modification of arginine residues. While its parent compound, phenylglyoxal, is a well-established reagent for this purpose, the strategic placement of the carbomethoxy and hydroxyl groups on the phenyl ring offers nuanced properties that can be exploited in sophisticated experimental designs.[3] This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this reagent's physicochemical properties, a reliable method for its synthesis, and insights into its practical application.

Chemical Identity and Structure

3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate is the hydrated form of methyl 2-hydroxy-5-(2-oxoacetyl)benzoate. The presence of the α-ketoaldehyde functional group makes it highly reactive, and like many glyoxals, it readily forms a stable gem-diol (hydrate) in the presence of water.[4] This hydration is a reversible equilibrium, but the solid form is typically isolated and handled as the hydrate for enhanced stability.[5]

-

IUPAC Name: methyl 2-hydroxy-5-(2,2-dihydroxyacetyl)benzoate

-

Synonyms: Methyl 5-(dihydroxyacetyl)salicylate, 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate, Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate hydrate[6]

-

CAS Numbers: 29754-58-3 (hydrate), 27612-08-4[6]

-

Molecular Formula: C₁₀H₁₀O₆[6]

-

Molecular Weight: 226.18 g/mol [6]

The core structure features a salicylic acid methyl ester backbone, which provides a rigid scaffold and specific electronic properties. The key reactive moiety is the glyoxal group at the 5-position, which is responsible for its bio-conjugation chemistry.

Physicochemical Properties

| Property | Value / Description | Source / Rationale |

| Molecular Weight | 226.18 g/mol | Computed by PubChem[6] |

| Appearance | White to off-white crystalline powder (Predicted) | Based on the typical appearance of phenylglyoxal hydrate and other crystalline organic acids.[4] |

| Melting Point | ~ 80 - 95 °C (Estimated) | Phenylglyoxal hydrate melts at 76-79 °C.[4] The additional functional groups and potential for stronger intermolecular hydrogen bonding may slightly increase the melting point. |

| Solubility | - Water: Moderately soluble, especially in hot water. - Organic Solvents: Soluble in methanol, ethanol, DMSO, and dioxane. Sparingly soluble in less polar solvents like chloroform. | Phenylglyoxal hydrate is soluble in about 35 parts of water.[7] The polar hydroxyl and ester groups of the target molecule are expected to confer similar or slightly enhanced solubility in polar solvents. |

| pKa (Phenolic -OH) | ~ 2.8 - 3.2 (Estimated) | The pKa of the parent salicylic acid is approximately 2.98.[8][9] The glyoxal substituent is electron-withdrawing, which would slightly increase the acidity (lower the pKa) of the phenolic proton. |

| Hydrogen Bond Donors | 3 | Computed by PubChem[6] |

| Hydrogen Bond Acceptors | 6 | Computed by PubChem[6] |

Synthesis and Purification

The most reliable and scalable method for the synthesis of phenylglyoxals is the oxidation of the corresponding acetophenone derivative using selenium dioxide (SeO₂).[4] The following protocol is adapted from the robust procedure for the synthesis of phenylglyoxal published in Organic Syntheses, a highly trusted source for preparative organic chemistry methods.[7] The proposed starting material, methyl 5-acetyl-2-hydroxybenzoate (methyl 5-acetylsalicylate), is commercially available.[10]

Proposed Synthesis Pathway

Caption: Proposed synthesis of the target compound via selenium dioxide oxidation.

Step-by-Step Experimental Protocol

Caution: Selenium dioxide is highly toxic. All operations involving SeO₂ must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Reaction Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 1,4-dioxane (approx. 6 mL per gram of starting material), selenium dioxide (1.0 eq), and a small amount of water (0.2 mL per gram of SeO₂).

-

Dissolution: Heat the mixture to 50-60 °C and stir until all the selenium dioxide has dissolved.

-

Addition of Starting Material: To the clear solution, add methyl 5-acetyl-2-hydroxybenzoate (1.0 eq) in a single portion.

-

Oxidation Reaction: Heat the reaction mixture to reflux and maintain stirring for 4-6 hours. The progress of the reaction can be monitored by TLC (Thin Layer Chromatography). During the reaction, a black precipitate of elemental selenium will form.

-

Work-up (Initial): After the reaction is complete, decant the hot solution away from the selenium precipitate. Remove the dioxane and water by distillation under reduced pressure. The crude product will be a viscous, yellowish oil (the anhydrous phenylglyoxal).

-

Purification via Hydrate Crystallization: Dissolve the crude oil in 3-4 volumes of hot water. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Isolation: Collect the white crystalline solid (the hydrate) by vacuum filtration. Wash the crystals with a small amount of cold water and allow them to air-dry.

This method leverages the preferential formation of the stable, crystalline hydrate for purification, separating it from unreacted starting material and non-polar impurities.[7]

Spectroscopic Characterization (Predicted)

No published experimental spectra for 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate are currently available. However, based on the known spectra of its precursors and analogous structures like methyl salicylate, a detailed prediction can be made.[11][12]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

-

δ ~11.0-12.0 ppm (s, 1H): Phenolic hydroxyl proton (-OH). The chemical shift is expected to be high due to strong intramolecular hydrogen bonding with the adjacent ester carbonyl.

-

δ ~8.2 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton ortho to the glyoxal group.

-

δ ~8.0 ppm (dd, J ≈ 8.5, 2.5 Hz, 1H): Aromatic proton meta to the glyoxal group.

-

δ ~7.1 ppm (d, J ≈ 8.5 Hz, 1H): Aromatic proton ortho to the hydroxyl group.

-

δ ~6.0-7.0 ppm (br s, 2H): Gem-diol hydroxyl protons (-CH(OH)₂). These protons are exchangeable and may appear as a broad singlet.

-

δ ~5.5 ppm (s, 1H): Methine proton of the hydrated glyoxal (-CH(OH)₂).

-

δ 3.9 ppm (s, 3H): Methyl ester protons (-OCH₃).

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

-

δ ~190-195 ppm: Ketone carbonyl carbon of the glyoxal group.

-

δ ~168 ppm: Ester carbonyl carbon.

-

δ ~160 ppm: Aromatic carbon bearing the -OH group.

-

δ ~135-140 ppm: Aromatic carbons.

-

δ ~115-130 ppm: Aromatic carbons.

-

δ ~95 ppm: Hydrated aldehyde carbon (-CH(OH)₂).

-

δ ~52 ppm: Methyl ester carbon (-OCH₃).

Stability and Storage

Phenylglyoxal and its derivatives are reactive compounds. The hydrate form is significantly more stable than the anhydrous form, which can polymerize upon standing.[4][5]

-

Storage: The crystalline hydrate should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8 °C).

-

Solution Stability: In aqueous solutions, an equilibrium exists between the hydrate and the reactive anhydrous dicarbonyl form. The position of this equilibrium can be influenced by temperature and pH. For biological applications, fresh solutions should be prepared. The stability in organic solvents like DMSO is generally good for short-term storage.

Biological Application: Arginine-Selective Chemical Probe

The primary application of 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate is as a chemical probe for the selective modification of arginine residues in peptides and proteins.[10]

Mechanism of Action

The guanidinium group of arginine is nucleophilic and reacts specifically with the 1,2-dicarbonyl system of the glyoxal moiety. The reaction proceeds under mild conditions (typically pH 7-8) to form a stable cyclic adduct, effectively labeling the arginine residue.

Caption: Reaction of the glyoxal probe with an arginine residue. (Note: Actual chemical structure images would be embedded here).

Experimental Workflow for Protein Labeling

Caption: A typical workflow for labeling a target protein with an arginine-selective probe.

Advantages of the Substituted Scaffold

-

Tunable Reactivity: The electronic nature of the substituents on the phenyl ring can modulate the reactivity of the glyoxal group. The electron-donating hydroxyl group and electron-withdrawing carbomethoxy group provide a unique electronic profile that can influence labeling kinetics and specificity.

-

Reporter Group Potential: The salicylic acid core can be further functionalized, for example, to attach reporter tags like fluorophores or biotin for downstream applications such as pull-down assays or fluorescence microscopy, without directly modifying the reactive glyoxal.

References

-

Riley, H. A.; Gray, A. R. (1943). "Phenylglyoxal". Organic Syntheses. Coll. Vol. 2, p. 509; Vol. 15, p. 67. [Link]

-

An, M., et al. (2024). Phenylglyoxal derivatives screening and arginine profiling in human proteome. Research Square. [Link]

- Riley, H. L. F. (1934). US Patent 1,955,890 - Oxidation of organic compounds.

-

Wikipedia contributors. (2023). Phenylglyoxal. Wikipedia, The Free Encyclopedia. [Link]

-

Thompson, D. A., Ng, R., & Dawson, P. E. (2016). Arginine selective reagents for ligation to peptides and proteins. Journal of Peptide Science, 22(5), 311-319. [Link]

-

Choudhary, G., & Sahu, S. K. (2014). Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide alone or with aqueous nitric acid. ResearchGate. [Link]

-

Wanigasekara, C., & Chowdhury, S. M. H. (2018). Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. ACS Omega, 3(10), 14249–14257. [Link]

-

Truman State University. (n.d.). 1H NMR of methyl salicylate in CDCl3. Truman ChemLab. [Link]

-

Scribd. (n.d.). pKa of Salicylic Acid. [Link]

-

Wang, J., et al. (2024). Cell-Active, Arginine-Targeting Irreversible Covalent Inhibitors for Non-Kinases and Kinases. Angewandte Chemie International Edition. [Link]

-

PubChem. (n.d.). Methyl Salicylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Reaction scheme for the modification of arginine residues with phenylglyoxal. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]

-

Wanigasekara, C., & Chowdhury, S. M. H. (2018). Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. ACS Omega. [Link]

-

Human Metabolome Database. (n.d.). Phenylglyoxal (HMDB0061916). [Link]

-

SpectraBase. (n.d.). Methyl 5-acetyl-2-hydroxy-benzoic acid methyl ester. [Link]

-

PubChem. (n.d.). Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate. National Center for Biotechnology Information. [Link]

-

Matrix Fine Chemicals. (n.d.). METHYL 5-ACETYL-2-HYDROXYBENZOATE. [Link]

-

ResearchGate. (n.d.). Methyl 2-(benzoyloxy)benzoate. [Link]

-

Krizner, M., et al. (2021). Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy. Atmospheric Chemistry and Physics. [Link]

-

PubChem. (n.d.). Salicylic Acid. National Center for Biotechnology Information. [Link]

-

Quora. (2016). Why does salicylic acid have a lower pKa value (2,97) than ibuprofen (4,5)? [Link]

-

Niculescu-Duvaz, I. (2017). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules. [Link]

-

ResearchGate. (2023). Salicylic Acid Solubility and Thermodynamic Dissociation Constant at Various Temperatures in Water: Variable Ionic Strength Titrimetric Analysis. [Link]

-

ResearchGate. (n.d.). Reaction of phenylglyoxal with the arginine moiety. [Link]

-

National Toxicology Program. (1994). Nomination Background: Phenylglyoxal. U.S. Department of Health and Human Services. [Link]

-

PubChem. (n.d.). 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate. National Center for Biotechnology Information. [Link]

Sources

- 1. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell-Active, Arginine-Targeting Irreversible Covalent Inhibitors for Non-Kinases and Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. WO1993017989A1 - Preparation of substituted or unsubstituted phenylglyoxals - Google Patents [patents.google.com]

- 6. METHYL 5-ACETYL-2-HYDROXYBENZOATE | CAS 16475-90-4 [matrix-fine-chemicals.com]

- 7. EP0333265A2 - Process for synthesis of arylglyoxal arylimines - Google Patents [patents.google.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. ymdb.ca [ymdb.ca]

3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate CAS number 29754-58-3

An In-Depth Technical Guide to 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate (CAS 29754-58-3): A Potential Tool for Interrogating Arginine-Dependent Biological Systems

Executive Summary

3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate is a specialized organic molecule defined by its CAS Number 29754-58-3.[1][2][3] While specific, direct applications of this compound are not extensively documented in mainstream literature, its chemical architecture—specifically the presence of an α-dicarbonyl (glyoxal) moiety appended to a salicylic acid scaffold—suggests a significant, untapped potential as a chemical probe in biological research. The phenylglyoxal group is a well-established reactive handle for the covalent modification of arginine residues in proteins. This guide provides a technical framework for researchers and drug development professionals to understand and leverage the potential of this molecule. We will explore its fundamental properties, propose a logical synthetic strategy, and detail a practical, hypothesis-driven application: its use as a potential inhibitor of arginase, a key enzyme in L-arginine metabolism and a therapeutic target in various diseases.[4][5][6] This document serves not as a historical review, but as a forward-looking manual for its practical application in the laboratory.

Physicochemical and Structural Identity

A precise understanding of a compound's properties is the foundation of all subsequent experimental design. 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate is characterized by the following identifiers and computed properties.[1]

| Property | Value | Source |

| CAS Number | 29754-58-3 | EPA DSSTox[1] |

| Alternate CAS | 27612-08-4 | PubChem[1] |

| Molecular Formula | C₁₀H₁₀O₆ | PubChem[1][2][3] |

| Molecular Weight | 226.18 g/mol | PubChem[1][2][3] |

| IUPAC Name | methyl 2-hydroxy-5-oxaldehydoylbenzoate;hydrate | PubChem[1] |

| Synonyms | Methyl 5-(Dihydroxyacetyl)salicylate, Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate hydrate | PubChem[1][3] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 81.7 Ų | PubChem[1] |

Synthetic Strategy and Characterization

While commercial suppliers exist, understanding the synthetic logic is crucial for custom modifications or troubleshooting. A plausible and efficient synthesis can be conceptualized starting from the readily available methyl salicylate. The core challenge is the regioselective introduction of the glyoxal side chain at the C5 position.

Proposed Synthetic Workflow

The proposed pathway leverages established, high-yielding reactions in organic chemistry. The rationale is to first install a two-carbon handle via Friedel-Crafts acylation and then oxidize it to the desired glyoxal.

Caption: Proposed synthetic and validation workflow for 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate.

Causality in Experimental Choices

-

Starting Material: Methyl salicylate is selected due to its commercial availability and the ortho-para directing nature of the hydroxyl group, which favors substitution at the desired C5 position. The existing carbomethoxy group provides a useful synthetic handle and is a key feature of the final molecule.

-

Friedel-Crafts Acylation: This classic C-C bond-forming reaction is the most direct method to install an acetyl group onto the aromatic ring. Chloroacetyl chloride is a suitable reagent, as the resulting α-chloro ketone is primed for subsequent chemical manipulation.

-

Oxidation: Selenium dioxide (SeO₂) is a well-known reagent for the oxidation of α-methylene ketones directly to α-dicarbonyls (glyoxals). This step is the key transformation to generate the reactive moiety of the target compound.

-

Hydration: The glyoxal functional group is electrophilic and readily forms a hydrate in the presence of water. This often occurs spontaneously during aqueous workup or crystallization and results in a more stable, crystalline solid, which is the form specified by the CAS number.[1]

Self-Validating Product Characterization

Trust in experimental results begins with rigorous validation of the starting materials.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are non-negotiable for structural confirmation. The proton NMR should clearly show aromatic protons with specific splitting patterns indicating 1,2,4-trisubstitution, a singlet for the methyl ester, and signals corresponding to the hydrated glyoxal moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the ultimate confirmation of the elemental composition by matching the experimental exact mass to the theoretical value (C₁₀H₁₀O₆ = 226.0477 Da).[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to establish the purity of the compound. A single, sharp peak under various solvent conditions provides confidence that downstream biological effects are attributable to the target molecule and not a synthetic impurity.

Mechanism of Action: A Covalent Arginine Probe

The scientific interest in this molecule stems from its α-dicarbonyl functional group. Phenylglyoxals are classic reagents used to identify functionally critical arginine residues within proteins. The guanidinium group of arginine is uniquely nucleophilic and reacts selectively with the adjacent, highly electrophilic carbonyls of the glyoxal.

Caption: Reaction schematic of an arginine residue with a phenylglyoxal moiety leading to covalent modification.

This reaction is typically irreversible under physiological conditions and leads to the functional inactivation of the protein, making compounds like 3-carbomethoxy-4-hydroxyphenylglyoxal hydrate valuable tools for:

-

Active Site Mapping: Identifying whether arginine is present and essential in an enzyme's catalytic site.

-

Drug Discovery: Serving as a starting scaffold for the development of targeted covalent inhibitors.

Case Study: A Hypothesis-Driven Approach to Arginase Inhibition

Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[6] It plays a critical role in physiology by competing with nitric oxide synthase (NOS) for their common substrate, L-arginine.[4] Dysregulation of arginase activity, leading to reduced nitric oxide (NO) bioavailability, is implicated in cardiovascular and immunological diseases.[5][6] The active site of arginase contains essential arginine residues, making it a prime hypothetical target for our subject compound.

The Arginase-NOS Axis

The balance between arginase and NOS is a critical control point in cellular signaling. Inhibition of arginase can redirect L-arginine towards NOS, boosting NO production, which can be therapeutically beneficial in conditions like hypertension and atherosclerosis.[5]

Caption: The competitive relationship between Arginase and NOS for the common substrate L-Arginine.

Experimental Protocol: In Vitro Arginase Inhibition Assay

This protocol provides a self-validating system to test the hypothesis that 3-carbomethoxy-4-hydroxyphenylglyoxal hydrate inhibits arginase activity. The assay measures the production of urea, a direct product of the arginase reaction.

Materials and Reagents

-

Recombinant human arginase I

-

L-arginine solution (0.5 M, pH 9.7)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

MnCl₂ solution (10 mM)

-

3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate (test compound), dissolved in DMSO

-

Urea standard solutions (0 to 100 nmol)

-

Acid mixture (H₂SO₄:H₃PO₄:H₂O at 1:3:7 ratio)

-

α-Isonitrosopropiophenone (ISPF) solution (9% w/v in ethanol)

-

96-well microplate

-

Microplate reader (540 nm)

Step-by-Step Methodology

-

Enzyme Activation:

-

Prepare an enzyme solution by diluting recombinant arginase in Tris-HCl buffer containing 10 mM MnCl₂.

-

Incubate this solution at 55°C for 10 minutes to activate the enzyme. Causality: Arginase is a manganese-dependent enzyme; this pre-incubation ensures the metal cofactor is properly loaded for maximal activity.

-

-

Reaction Setup:

-

In a 96-well plate, add 25 µL of activated enzyme solution to each well.

-

Add 5 µL of the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). For the control "no inhibitor" wells, add 5 µL of DMSO.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for assessing potency.

-

-

Initiate Reaction:

-

Add 20 µL of pre-warmed (37°C) 0.5 M L-arginine solution to each well to start the reaction.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Stop Reaction and Develop Color:

-

Stop the reaction by adding 200 µL of the acid mixture to each well. Causality: The strong acid denatures the enzyme, instantly halting all catalytic activity.

-

Add 25 µL of the ISPF solution to each well.

-

Cover the plate and incubate at 100°C for 45 minutes. Causality: In the presence of strong acid and heat, ISPF reacts specifically with urea to produce a stable, pink-colored chromogen.

-

Cool the plate to room temperature for 10 minutes.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at 540 nm using a microplate reader.

-

Construct a standard curve using the absorbance readings from the urea standards.

-

Convert the absorbance values of the experimental wells to nmol of urea produced.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

This robust protocol, complete with controls and a standard curve, ensures that any observed inhibition is a direct result of the test compound's interaction with the enzyme, providing a trustworthy assessment of its potential.

Conclusion and Future Outlook

3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate represents more than just a catalog chemical. Its structure embodies a reactive potential that is highly relevant to modern chemical biology and drug discovery. The phenylglyoxal moiety positions it as an ideal candidate for activity-based probing and covalent inhibitor design, particularly for enzymes with critical arginine residues in their active sites. By presenting a clear synthetic rationale and a detailed, hypothesis-driven experimental protocol, this guide empowers researchers to move beyond the compound's sparse literature profile and actively explore its utility. The interrogation of its effect on the arginase-NOS axis is a compelling first step, with potential findings relevant to cardiovascular, oncological, and immunological research.

References

-

PubChem Compound Summary for CID 44118540, 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate. National Center for Biotechnology Information. [Link]

-

3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate. Capot Chemical. [Link]

-

Design and synthesis of highly potent third generation inhibitors of Arginase I and II. Genesis Drug Discovery & Development. [Link]

-

Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology. [Link]

-

The Promise of Plant-Derived Substances as Inhibitors of Arginase. PubMed. [Link]

Sources

- 1. 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate | C10H10O6 | CID 44118540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aceschem.com [aceschem.com]

- 3. CAS 29754-58-3 | 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate - Synblock [synblock.com]

- 4. Arginase inhibitors | Genesis Drug Discovery & Development [gd3services.com]

- 5. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]

- 6. The Promise of Plant-Derived Substances as Inhibitors of Arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Predicted Spectral Characteristics of 3-Carbomethoxy-4-hydroxyphenylglyoxal Hydrate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed predictive analysis of the spectral data for 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate, a substituted aromatic α-ketoaldehyde. In the absence of publicly available experimental spectra, this document leverages fundamental spectroscopic principles and comparative data from analogous structures to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The protocols detailed herein represent best practices for the acquisition of high-quality data, ensuring a self-validating framework for researchers. This guide is intended for scientists in chemical research and drug development who may synthesize or encounter this molecule, providing a robust predictive framework for its structural elucidation.

Molecular Structure and Spectroscopic Implications

3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate, also known as Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate hydrate, possesses a unique combination of functional groups that dictate its spectral behavior.[1] Its chemical formula is C₁₀H₁₀O₆.[1] A critical feature is the glyoxal side chain (-CO-CHO), which readily undergoes hydration in the presence of water to form a stable geminal diol, -(CO)-CH(OH)₂.[2] This hydration significantly alters the expected spectral features compared to the unhydrated diketone form.

The primary functional groups influencing the spectra of the hydrated form are:

-

Phenolic Hydroxyl (-OH): Contributes a characteristic proton and carbon signal in NMR and a distinct O-H stretching band in IR.

-

Methyl Ester (-COOCH₃): Shows signature signals for the carbonyl carbon and the methoxy protons/carbon in NMR, and a strong C=O stretch in IR.

-

1,2,4-Trisubstituted Benzene Ring: Gives rise to a complex but predictable pattern in the aromatic region of NMR spectra.

-

Hydrated Glyoxal (Geminal Diol): The α-keto-gem-diol moiety is the most distinctive feature. It eliminates the aldehydic proton and carbonyl signals, replacing them with signals corresponding to a methine proton (CH(OH)₂) and its attached carbon, as well as the diol's hydroxyl protons.

Figure 1: Structure of 3-Carbomethoxy-4-hydroxyphenylglyoxal Hydrate.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. For this compound, we predict signals corresponding to the aromatic, hydroxyl, methine, and methyl protons.

2.1 Rationale for Predicted Chemical Shifts

-

Phenolic -OH: This proton signal is expected to be a broad singlet, typically downfield due to hydrogen bonding and the electron-withdrawing nature of the aromatic ring. Its chemical shift can vary with concentration and solvent, but a range of δ 9.0-11.0 ppm is anticipated, similar to that in methyl salicylate.[3]

-

Aromatic Protons (3H): The three protons on the benzene ring will form an AMX spin system.

-

The proton ortho to the ester group will likely be the most downfield due to the ester's deshielding effect, appearing as a doublet around δ 8.0-8.2 ppm .

-

The proton ortho to the glyoxal substituent is expected as a doublet of doublets around δ 7.8-7.9 ppm .

-

The proton ortho to the hydroxyl group will be the most upfield, appearing as a doublet around δ 7.0-7.2 ppm .

-

-

Geminal Diol -CH(OH)₂ (1H): This methine proton is attached to a carbon bearing two oxygen atoms, which will shift it downfield. It is expected to appear as a singlet (or a triplet if coupled to the diol -OH protons) in the range of δ 5.5-6.0 ppm . Studies on glyoxal hydration confirm methine protons of dihydrated species appear in this region.[4]

-

Geminal Diol -CH(OH)₂ (2H): The two hydroxyl protons of the geminal diol are expected to produce a broad singlet, or a doublet if coupled to the methine proton, around δ 6.0-7.0 ppm . The exact shift and multiplicity will depend on the solvent and the rate of proton exchange.

-

Methyl Ester -OCH₃ (3H): This group will appear as a sharp singlet in a characteristic region for methyl esters, predicted to be around δ 3.9-4.0 ppm .[5]

2.2 Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.0 - 11.0 | br s | 1H | Ar-OH |

| 8.0 - 8.2 | d | 1H | Aromatic H (ortho to -COOCH₃) |

| 7.8 - 7.9 | dd | 1H | Aromatic H (ortho to glyoxal) |

| 7.0 - 7.2 | d | 1H | Aromatic H (ortho to -OH) |

| 6.0 - 7.0 | br s | 2H | -CH(OH )₂ |

| 5.5 - 6.0 | s | 1H | -CH (OH)₂ |

| 3.9 - 4.0 | s | 3H | -COOCH ₃ |

2.3 Protocol for ¹H NMR Spectrum Acquisition

This protocol ensures reproducible and high-quality data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for molecules with exchangeable protons like hydroxyls.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.

-

Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K).

-

-

Data Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquire the spectrum using standard parameters: a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 2-5 seconds, and 8-16 scans.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum manually to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at δ 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Figure 2: Standard workflow for NMR spectroscopy.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal all unique carbon environments within the molecule.

3.1 Rationale for Predicted Chemical Shifts

-

Ester Carbonyl (-COOCH₃): This carbonyl carbon is expected in the typical ester range, around δ 165-170 ppm .[5]

-

Keto Carbonyl (-C(O)-CH(OH)₂): The ketone carbonyl carbon will be highly deshielded, predicted to be in the range of δ 190-195 ppm .

-

Aromatic Carbons (6C):

-

The carbon bearing the ester group (C-COOCH₃) is predicted around δ 125-130 ppm .

-

The carbon bearing the hydroxyl group (C-OH) will be shifted downfield by the oxygen to δ 155-160 ppm .

-

The carbon attached to the glyoxal group is expected around δ 130-135 ppm .

-

The remaining three aromatic C-H carbons will appear between δ 115-135 ppm .

-

-

Geminal Diol Carbon (-CH(OH)₂): This carbon, bonded to two oxygens, will be significantly shifted downfield into the δ 90-95 ppm range, a characteristic signal for a hydrated aldehyde or ketone.[2][6]

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester will have a characteristic signal around δ 52-55 ppm .[5]

3.2 Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 190 - 195 | Ar-C =O (Keto) |

| 165 - 170 | -C OOCH₃ (Ester) |

| 155 - 160 | C -OH (Aromatic) |

| 115 - 135 | 5x Aromatic C |

| 90 - 95 | -C H(OH)₂ |

| 52 - 55 | -OC H₃ |

Predicted Infrared (IR) Spectrum

The IR spectrum is ideal for identifying the functional groups present. The dominance of the hydrated form is key to a correct interpretation.

4.1 Rationale for Predicted Absorption Bands

-

O-H Stretching: A very broad and strong absorption band is expected from 3500 cm⁻¹ to 3000 cm⁻¹ . This band arises from the overlapping stretching vibrations of the phenolic -OH and the two geminal diol -OH groups, all involved in hydrogen bonding.

-

C-H Stretching: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹ (~3100-3000 cm⁻¹ ). The methyl C-H stretches will be just below 3000 cm⁻¹ (~2960-2850 cm⁻¹ ).

-

C=O Stretching: A single, strong, sharp absorption corresponding to the ester carbonyl is predicted in the range of 1700-1670 cm⁻¹ .[7] The value is slightly lowered due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the phenolic hydroxyl. Critically, the distinct aldehydic (~1705 cm⁻¹) and ketonic (~1690 cm⁻¹) C=O stretches of the unhydrated form will be absent.[8][9]

-

C=C Stretching: Aromatic ring C=C stretching vibrations will cause several medium-intensity bands in the 1610-1450 cm⁻¹ region.

-

C-O Stretching: Strong bands corresponding to C-O stretching from the ester, phenol, and geminal diol groups will be prominent in the fingerprint region, likely between 1300 cm⁻¹ and 1000 cm⁻¹ .

4.2 Predicted IR Data Summary

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3000 | Strong, Broad | O-H Stretch (Phenol & Diol) |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Weak-Medium | Aliphatic C-H Stretch (-CH₃) |

| 1700 - 1670 | Strong, Sharp | C=O Stretch (Ester) |

| 1610 - 1450 | Medium | Aromatic C=C Stretch |

| 1300 - 1000 | Strong | C-O Stretch (Ester, Phenol, Diol) |

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In most MS techniques (like ESI or EI), the weakly bound water of hydration will be lost. Therefore, the analysis will be based on the parent molecule, C₁₀H₈O₅, with a monoisotopic mass of 208.0372 Da .[10]

5.1 Rationale for Predicted Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 209.0445 or the sodiated adduct [M+Na]⁺ at m/z 231.0264 would be expected. Fragmentation (MS/MS) would likely proceed via characteristic losses:

-

Loss of methoxy radical (•OCH₃): A common fragmentation for methyl esters, leading to a fragment at m/z 178 .

-

Loss of formaldehyde (CH₂O) from the gem-diol: A retro-hydration followed by cleavage could lead to loss of CH₂O (30 Da).

-

α-Cleavage: Cleavage of the bond between the two carbonyls is highly probable. This could lead to the formation of a benzoyl-type cation.

-

Loss of CO: Sequential loss of carbon monoxide (28 Da) is a hallmark of aromatic carbonyl compounds.

Figure 3: A plausible ESI-MS/MS fragmentation pathway.

5.2 Protocol for Mass Spectrum Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the full scan mass spectrum in positive ion mode over a range of m/z 50-500. Optimize source parameters (capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

MS/MS Analysis: Select the [M+H]⁺ ion (m/z 209) for collision-induced dissociation (CID) to generate a product ion spectrum, providing structural confirmation.

Conclusion

This guide outlines the predicted spectral characteristics of 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate. The key to its structural elucidation lies in recognizing the features of the stable geminal diol form. The most diagnostic features are anticipated to be:

-

¹H NMR: A singlet for the methine proton of the gem-diol around δ 5.5-6.0 ppm .

-

¹³C NMR: A signal for the gem-diol carbon at δ 90-95 ppm .

-

IR: The absence of aldehyde/ketone C=O bands from the glyoxal moiety and the presence of a single ester C=O band (~1680 cm⁻¹) and a very broad O-H band.

-

MS: A molecular ion corresponding to the dehydrated formula (C₁₀H₈O₅) at m/z 209 [M+H]⁺ .

This predictive framework, grounded in established spectroscopic principles, provides a powerful tool for the identification and characterization of this compound for researchers in synthetic chemistry and drug discovery.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). Glyoxal trimer dihydrate. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Cheng, Y., et al. (2025). Hygroscopic Growth of Glyoxal Aqueous Aerosol Revealed by Infrared Extinction Spectra. ACS ES&T Air. ACS Publications. Retrieved January 16, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Comparison of the liquid NMR of liquid glyoxal resin with the solid NMR... Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-hydroxy-5-[(2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl)methyl]benzoate. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectrum of glyoxal in water. Retrieved January 16, 2026, from [Link]

-

Mylläri, F., et al. (2021). Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy. Atmospheric Chemistry and Physics. Retrieved January 16, 2026, from [Link]

-

Global Substance Registration System. (n.d.). METHYL 2-HYDROXY-5-(2-OXOACETYL)BENZOATE. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved January 16, 2026, from [Link]

-

LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved January 16, 2026, from [Link]

-

University of Calgary. (n.d.). IR: aldehydes. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved January 16, 2026, from [Link]

-

ACS Publications. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface. The Journal of Physical Chemistry A. Retrieved January 16, 2026, from [Link]

-

LibreTexts Chemistry. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved January 16, 2026, from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 16, 2026, from [Link]

-

Morreel, K., et al. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Retrieved January 16, 2026, from [Link]

-

Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Superposition of IR spectra for pure methyl benzoate and organic phase.... Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved January 16, 2026, from [Link]

Sources

- 1. 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate | C10H10O6 | CID 44118540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ACP - Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy [acp.copernicus.org]

- 3. ymdb.ca [ymdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to the Discovery and First Synthesis of 3-Carbomethoxy-4-hydroxyphenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate, a niche yet significant organic molecule, holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive 1,2-dicarbonyl moiety appended to a salicylic acid backbone, presents a unique scaffold for the synthesis of complex heterocyclic systems and as a potential ligand for metal complexes. This technical guide provides a comprehensive overview of the logical first synthesis of this compound, grounded in established and reliable chemical transformations. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be confidently inferred from the established preparation of its key precursor and the application of a classic oxidation reaction.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate is presented below.[1][2]

| Property | Value |

| CAS Number | 29754-58-3, 27612-08-4[1][2][3] |

| Molecular Formula | C₁₀H₁₀O₆[1][2] |

| Molecular Weight | 226.18 g/mol [1][2] |

| IUPAC Name | methyl 2-hydroxy-5-(2-oxoacetyl)benzoate;hydrate[1] |

| Synonyms | Methyl 5-(Dihydroxyacetyl)salicylate, 5-Glyoxyloyl-salicylic acid methyl ester hydrate[1] |

| Appearance | White to light yellow-orange crystalline powder (inferred from precursor) |

The Genesis of Synthesis: A Two-Step Approach

The most logical and scientifically sound pathway to the first synthesis of 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate involves a two-step sequence:

-

Formation of the Precursor: The synthesis of the key intermediate, methyl 2-hydroxy-5-acetylbenzoate.

-

Oxidation to the Final Product: The conversion of the acetyl group of the precursor to the glyoxal moiety.

This approach leverages well-understood and widely applicable reactions in organic synthesis, ensuring a reliable and reproducible route to the target molecule.

Part 1: The Cornerstone - Synthesis of Methyl 2-hydroxy-5-acetylbenzoate

The likely first synthesis of the essential precursor, methyl 2-hydroxy-5-acetylbenzoate, would have been achieved through a Friedel-Crafts acylation of methyl salicylate. This classic electrophilic aromatic substitution reaction is a robust method for introducing an acetyl group onto a phenolic ester.

Plausible First Synthesis of Methyl 2-hydroxy-5-acetylbenzoate

Caption: Synthetic workflow for the precursor.

Experimental Protocol: Synthesis of Methyl 2-hydroxy-5-acetylbenzoate

-

Reaction Setup: A solution of methyl salicylate (0.5 mol) in tetrachloroethylene (200 ml) is prepared in a reaction vessel equipped with a stirrer and cooling bath.

-

Addition of Acetyl Chloride: A solution of acetyl chloride (0.5 mol) in tetrachloroethylene (200 ml) is added to the reaction mixture.

-

Catalyst Introduction: The mixture is cooled in an ice bath, and aluminum chloride (1.0 mol) is added portion-wise over 15 minutes, ensuring the temperature remains below 25°C.

-

Reaction Progression: The reaction mixture is stirred for 4 hours at 25°C.

-

Workup: The mixture is then carefully poured into ice water. The organic layer is separated, washed sequentially with water and a saturated aqueous sodium bicarbonate solution, and then dried over anhydrous sodium sulfate.

-

Isolation and Purification: The solvent is removed by evaporation under reduced pressure. The resulting crude product is recrystallized from hexane to yield pure methyl 2-hydroxy-5-acetylbenzoate.

Causality of Experimental Choices:

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the acetyl chloride for electrophilic attack on the electron-rich aromatic ring of methyl salicylate.

-

Solvent: Tetrachloroethylene is an inert solvent that is suitable for Friedel-Crafts reactions.

-

Temperature Control: Maintaining a low temperature during the addition of aluminum chloride is crucial to control the exothermic reaction and prevent unwanted side reactions.

-

Aqueous Workup: The workup with water and sodium bicarbonate neutralizes the acid catalyst and removes any unreacted starting materials.

Part 2: The Key Transformation - Riley Oxidation to 3-Carbomethoxy-4-hydroxyphenylglyoxal Hydrate

The conversion of the acetyl group of methyl 2-hydroxy-5-acetylbenzoate to the desired glyoxal is most effectively achieved through a Riley oxidation , using selenium dioxide (SeO₂) as the oxidizing agent. This reaction is a well-established method for the α-oxidation of ketones.

Plausible First Synthesis of 3-Carbomethoxy-4-hydroxyphenylglyoxal Hydrate

Caption: Synthetic workflow for the final product.

Experimental Protocol: Synthesis of 3-Carbomethoxy-4-hydroxyphenylglyoxal Hydrate

-

Reaction Setup: A mixture of methyl 2-hydroxy-5-acetylbenzoate (1.0 eq) and selenium dioxide (1.1 eq) in aqueous 1,4-dioxane is placed in a round-bottom flask equipped with a reflux condenser.

-

Reaction: The mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the precipitated elemental selenium.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water) to afford 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate as a crystalline solid.

Causality of Experimental Choices:

-

Oxidizing Agent: Selenium dioxide is a specific and effective reagent for the oxidation of α-methylenes of ketones to 1,2-dicarbonyl compounds.[4][5][6][7][8][9][10]

-

Solvent: 1,4-Dioxane is a common solvent for Riley oxidations as it is relatively inert and has a suitable boiling point for the reaction. The presence of water facilitates the formation of the hydrate.

-

Reflux Conditions: Heating is necessary to provide the activation energy for the oxidation reaction to proceed at a reasonable rate.

-

Filtration: The filtration step is essential to remove the selenium byproduct, which is a solid.

Conclusion

The discovery and first synthesis of 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate can be logically reconstructed through a robust two-step synthetic sequence. The initial Friedel-Crafts acylation of readily available methyl salicylate provides the key acetophenone precursor, which is then efficiently oxidized to the target glyoxal using the reliable Riley oxidation. This in-depth guide provides researchers and drug development professionals with a solid foundation for the synthesis and further exploration of this promising molecule. The detailed protocols and mechanistic rationale offer a self-validating system for the preparation of this compound, paving the way for its application in the development of novel therapeutics and advanced materials.

References

-

PubChem. 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate. National Center for Biotechnology Information. [Link]

-

NROChemistry. Riley Oxidation. [Link]

-

Grokipedia. Riley oxidation. [Link]

-

Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. [Link]

-

Wikipedia. Riley oxidation. [Link]

-

NPTEL. Module 1 : Oxidation Reactions. [Link]

-

YouTube. Riley Oxidation. [Link]

-

AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. [Link]

-

ResearchGate. Selenium Dioxide Oxidation. [Link]

Sources

- 1. 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate | C10H10O6 | CID 44118540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 29754-58-3 | 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate - Synblock [synblock.com]

- 3. 27612-08-4|3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate|BLD Pharm [bldpharm.com]

- 4. Riley Oxidation | NROChemistry [nrochemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Riley oxidation - Wikipedia [en.wikipedia.org]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. youtube.com [youtube.com]

- 9. adichemistry.com [adichemistry.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-Carbomethoxy-4-hydroxyphenylglyoxal Hydrate in Various Solvents

This guide provides a comprehensive technical overview of the solubility of 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate, a compound of interest in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility profile.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug to be absorbed and exert its pharmacological effect, it must first be in solution at the site of absorption.[1] Poor aqueous solubility is a major hurdle for over 40% of new chemical entities (NCEs), often leading to low bioavailability and therapeutic failures.[1] Therefore, a thorough understanding and quantitative assessment of a compound's solubility in various solvents are paramount during the early stages of drug discovery and development. This knowledge informs lead optimization, formulation strategies, and the selection of appropriate analytical methods.

This guide focuses on 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate, a molecule featuring a phenolic hydroxyl group, a carbomethoxy (methyl ester) group, and a hydrated glyoxal moiety. The interplay of these functional groups dictates its physicochemical properties and, consequently, its solubility in different solvent systems. We will explore the theoretical underpinnings of its solubility, provide a detailed experimental protocol for its determination, and discuss the influence of key factors such as solvent polarity, pH, and temperature.

Physicochemical Properties of 3-Carbomethoxy-4-hydroxyphenylglyoxal Hydrate

A foundational understanding of the molecule's structure is essential to predict its solubility behavior.

-

Molecular Formula: C₁₀H₁₀O₆[2]

-

Molecular Weight: 226.18 g/mol [2]

-

Key Functional Groups:

-

Phenolic Hydroxyl (-OH): Capable of acting as a hydrogen bond donor and a weak acid. Its acidity is a critical factor in pH-dependent solubility.

-

Carbomethoxy (-COOCH₃): An ester group that can act as a hydrogen bond acceptor. It contributes to the molecule's polarity.

-

Hydrated Glyoxal (-CH(OH)₂): The hydrate form of the aldehyde provides additional hydrogen bond donor and acceptor sites, likely increasing its polarity and potential for aqueous solubility compared to the anhydrous form.

-

Aromatic Ring: A nonpolar backbone that influences solubility in organic solvents.

-

The presence of both hydrogen bond donor and acceptor sites, along with a polar ester and a relatively nonpolar aromatic ring, suggests that 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate will exhibit a complex solubility profile, with varying affinities for a range of solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a useful starting point for predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate will be governed by the energy balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

Solvent Polarity: Solvents are broadly classified based on their polarity. We can anticipate that polar protic solvents (e.g., water, ethanol, methanol), which can engage in hydrogen bonding, will be effective at solvating the hydroxyl and hydrated glyoxal groups. Polar aprotic solvents (e.g., acetone, ethyl acetate) will interact favorably with the carbomethoxy group. Nonpolar solvents (e.g., hexane, toluene) are less likely to be effective solvents due to the polar nature of the functional groups.

pH-Dependent Solubility: The phenolic hydroxyl group is weakly acidic and can be deprotonated at higher pH values. This ionization significantly impacts solubility.

At a pH below its pKa, the compound will exist predominantly in its neutral, less water-soluble form. As the pH increases above the pKa, the phenolic group deprotonates to form a phenoxide anion, which is significantly more polar and, therefore, more soluble in aqueous media.[3][4]

Temperature Effects: The dissolution of a solid in a liquid can be either an endothermic (absorbs heat) or exothermic (releases heat) process.[2][5] For most organic solids, the dissolution process is endothermic, meaning that solubility increases with an increase in temperature.[6][7] This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[6][7]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[8] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Experimental Workflow

Detailed Protocol

-

Preparation:

-

Accurately weigh an excess amount of 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the desired solvent to each vial. A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, toluene, hexane).

-

For aqueous solubility, use buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess the impact of pH.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Separate the saturated solution from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed and carefully collect the supernatant.

-

Filtration: Filter the suspension through a syringe filter (e.g., 0.22 µm PTFE or PVDF) that is compatible with the solvent and does not adsorb the compound. The first few drops of the filtrate should be discarded.

-

-

-

Quantification by HPLC-UV:

-

Prepare a stock solution of 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

Create a series of calibration standards by diluting the stock solution.

-

Analyze the calibration standards and the saturated solution samples by a validated HPLC-UV method. A typical method for a phenolic compound might involve:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 280 nm for phenolic compounds).[9]

-

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-